![molecular formula C19H23ClN2O2S B2683015 5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 1235071-99-4](/img/structure/B2683015.png)
5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . It’s used as a catalyst for greener amine synthesis by transfer hydrogenation of imines .
Synthesis Analysis
The synthesis of this compound has been reported as an intermediate in the synthesis of glyburide . The synthesis involves various reactions including the Gewald Reaction and Paal-Knorr Thiophene Synthesis . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
Molecular Structure Analysis
The molecular formula of this compound is C19H23ClN2O2S. The structure includes a thiophene ring, a piperidine ring, and a benzamide group .
Chemical Reactions Analysis
This compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.84 . It’s a solid at room temperature with a melting point of 209-214 °C .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
Anti-HIV Activity
Indole compounds have also been explored for their anti-HIV properties. While specific studies on our compound are limited, the indole scaffold has been investigated as an anti-HIV pharmacophore . Further research could uncover its potential in this context.
Conclusion
The indole scaffold, including our compound, holds immense promise for newer therapeutic possibilities. Researchers continue to explore its diverse biological activities, making it an exciting area of study . As we delve deeper into the molecular intricacies, we may uncover additional applications and mechanisms of action for this intriguing compound.
Mechanism of Action
properties
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-24-18-3-2-16(20)10-17(18)19(23)21-11-14-4-7-22(8-5-14)12-15-6-9-25-13-15/h2-3,6,9-10,13-14H,4-5,7-8,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWUJMHCCQECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide |
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